molecular formula C18H20N2O5 B2386969 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034570-65-3

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2386969
CAS No.: 2034570-65-3
M. Wt: 344.367
InChI Key: FSWXWQDLCAOFPE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a hydroxyethyl group, and a tetrahydrobenzo[d]isoxazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The dihydrobenzo[b][1,4]dioxin ring and the tetrahydrobenzo[d]isoxazole ring would likely contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxyethyl group could act as a nucleophile in substitution reactions, and the isoxazole ring could potentially participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyethyl group could increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

  • Cascade Transformations : A study by Ukhin et al. (2015) demonstrates the complexity of reactions involving compounds with benzodioxin structures, showing new examples of ring-ring tautomerism which could be relevant to understanding the chemical behavior of the compound . Such transformations are crucial for designing novel synthetic pathways for complex molecules (Ukhin et al., 2015).

  • Novel Synthesis Approaches : Gabriele et al. (2006) describe a new synthesis method for dihydrobenzo[d]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method could offer insights into novel synthetic routes for related compounds, highlighting the versatility and reactivity of benzodioxin derivatives (Gabriele et al., 2006).

Medicinal Chemistry and Biological Activity

  • Antimicrobial and Antitumor Agents : Research by Talupur et al. (2021) on compounds featuring a benzo[d]dioxaphosphole structure showcases their antimicrobial evaluation and potential as antitumor agents. This indicates the broad spectrum of biological activities that such structural frameworks might exhibit, which could extend to compounds with similar moieties (Talupur et al., 2021).

  • DNA-Intercalating Agents : A study by Lee et al. (1992) on dibenzo[1,4]dioxin-1-carboxamides as DNA-intercalating agents with antitumor activity highlights the potential pharmaceutical applications of compounds with benzodioxin cores. These findings suggest the possibility of exploring similar compounds for therapeutic purposes, especially as antitumor agents (Lee et al., 1992).

Future Directions

Future research could focus on synthesizing this compound and studying its chemical and biological properties. It could also be interesting to investigate its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-13(11-5-6-15-16(9-11)24-8-7-23-15)10-19-18(22)17-12-3-1-2-4-14(12)25-20-17/h5-6,9,13,21H,1-4,7-8,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWXWQDLCAOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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